(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride
Description
Properties
IUPAC Name |
(3S,4R)-4-hydrazinyloxolan-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFFWLDRYFNDNB-XWJKVJTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available diallylamine.
Ring-Closing Metathesis (RCM): This step involves the formation of the oxolane ring through a ring-closing metathesis reaction.
Hydrazine Addition: Hydrazine is added to the oxolane ring to introduce the hydrazine group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Isopropyl-3-methylcyclohexanone: Similar in structure but with different functional groups.
(3S,4R)-4-ALLYL-3-((1S)-1-HYDROXY-2-(PHENYLSELANYL)BUTYL)DIHYDROFURAN-2(3H)-ONE: Another chiral compound with distinct biological activities.
(3S,4R)-3-ETHYL-4-(3H-IMIDAZO[1,2-a]PYRROLO[2,3-e]PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE: A compound with similar stereochemistry but different applications.
Uniqueness
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is unique due to its specific hydrazine group attached to an oxolane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(3S,4R)-4-Hydrazinyloxolan-3-ol; dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of (3S,4R)-4-hydrazinyloxolan-3-ol can be represented as follows:
This compound features a hydrazine functional group, which is known for its reactivity and potential biological effects.
Research indicates that (3S,4R)-4-hydrazinyloxolan-3-ol; dihydrochloride exhibits several mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, potentially through the inhibition of bacterial cell wall synthesis.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Neuroprotective | Reduces oxidative stress |
Case Studies
- Anticancer Research : In a study involving human breast cancer cell lines, (3S,4R)-4-hydrazinyloxolan-3-ol; dihydrochloride was administered at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers after 48 hours of treatment. The study concluded that this compound could be a potential candidate for breast cancer therapy.
- Antimicrobial Testing : A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of (3S,4R)-4-hydrazinyloxolan-3-ol; dihydrochloride led to improved cognitive function and reduced neuronal loss compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3S,4R)-4-Hydrazinyloxolan-3-ol dihydrochloride, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The synthesis typically involves sequential functionalization of the oxolane (tetrahydrofuran) ring. Key steps include:
- Hydrazine Introduction : Nucleophilic substitution at the 4-position using hydrazine under anhydrous conditions to avoid side reactions .
- Stereochemical Control : Chiral catalysts (e.g., BINOL-derived catalysts) or chiral pool starting materials ensure retention of the (3S,4R) configuration .
- Salt Formation : Reaction with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .
- Validation : Monitor intermediates via chiral HPLC and polarimetry to confirm stereochemical purity .
Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of (3S,4R)-4-Hydrazinyloxolan-3-ol dihydrochloride?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and mobile phases of hexane:isopropanol (95:5) with 0.1% trifluoroacetic acid .
- NMR Spectroscopy : H and C NMR confirm regiochemistry; NOESY correlations validate the (3S,4R) configuration .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Q. How does the dihydrochloride salt form influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility Enhancement : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) by forming ionic interactions with water .
- Stability Improvement : The salt form reduces hygroscopicity and degradation under ambient conditions. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation .
Q. What are the known reactive sites on (3S,4R)-4-Hydrazinyloxolan-3-ol dihydrochloride for functionalization?
- Methodological Answer :
- Hydrazinyl Group : Reacts with aldehydes/ketones to form hydrazones or undergoes alkylation with electrophiles (e.g., methyl iodide) .
- Hydroxyl Group : Esterification (e.g., acetyl chloride) or etherification (e.g., Mitsunobu reaction) .
- Oxolane Ring : Ring-opening via acid-catalyzed hydrolysis (e.g., HCl/MeOH) to generate diols .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of the hydrazinyl group under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Model protonation states (pKa prediction) of the hydrazinyl group using software like Gaussian 16. Hydrazine’s basicity (pKa ~8.1) suggests dominance of the protonated form at physiological pH, reducing nucleophilicity .
- Reactivity Mapping : Simulate transition states for hydrazone formation or oxidation pathways (e.g., with HO) to identify kinetically favorable conditions .
Q. What strategies mitigate racemization during the synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol dihydrochloride?
- Methodological Answer :
- Low-Temperature Reactions : Conduct nucleophilic substitutions at −20°C to slow racemization .
- Chiral Auxiliaries : Use tert-butanesulfinamide to temporarily protect the hydrazinyl group, ensuring stereoretention .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. What in vitro assays evaluate the neuropharmacological potential of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-serotonin for 5-HT receptors) quantify affinity (IC) .
- Enzyme Inhibition : Monitor MAO-A/B activity via fluorometric assays (e.g., kynuramine oxidation) to assess hydrazine-related inhibition .
- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 cell monolayers to measure permeability (P >5 × 10 cm/s indicates CNS potential) .
Q. How do kinetic studies elucidate degradation pathways under accelerated stability conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- Degradation Analysis : LC-MS identifies primary degradation products (e.g., hydrazine oxidation to diazenes or hydrolysis of the oxolane ring) .
- Mechanistic Insights : Arrhenius plots (ln k vs. 1/T) calculate activation energy (E) to predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
